N-(4-methoxyphenyl)-2-(piperazin-1-yl)acetamide
CAS No.: 186612-15-7
Cat. No.: VC4592372
Molecular Formula: C13H19N3O2
Molecular Weight: 249.314
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 186612-15-7 |
|---|---|
| Molecular Formula | C13H19N3O2 |
| Molecular Weight | 249.314 |
| IUPAC Name | N-(4-methoxyphenyl)-2-piperazin-1-ylacetamide |
| Standard InChI | InChI=1S/C13H19N3O2/c1-18-12-4-2-11(3-5-12)15-13(17)10-16-8-6-14-7-9-16/h2-5,14H,6-10H2,1H3,(H,15,17) |
| Standard InChI Key | OQPPCTGHRBBILJ-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)NC(=O)CN2CCNCC2 |
Introduction
Molecular Structure and Physicochemical Properties
The molecular formula of N-(4-methoxyphenyl)-2-(piperazin-1-yl)acetamide is C₁₃H₁₉N₃O₂, with a molecular weight of 249.31 g/mol. The structure comprises a piperazine ring connected to an acetamide backbone, which is further substituted with a 4-methoxyphenyl group. Key physicochemical properties inferred from structurally similar compounds include:
| Property | Value/Range | Source Analogs |
|---|---|---|
| logP | 1.2–1.8 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 5 | |
| Polar Surface Area | 58–62 Ų | |
| Solubility | Low in water; soluble in organic solvents |
The methoxy group at the para position of the phenyl ring enhances electron-donating effects, potentially influencing receptor binding affinity. The piperazine moiety contributes to conformational flexibility, a trait linked to improved pharmacokinetic profiles in drug candidates .
Synthetic Pathways and Optimization
The synthesis of N-(4-methoxyphenyl)-2-(piperazin-1-yl)acetamide typically follows a multi-step protocol common to piperazine-acetamide derivatives:
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Piperazine Functionalization: Piperazine is reacted with chloroacetyl chloride to form 2-chloro-N-(piperazin-1-yl)acetamide.
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Nucleophilic Substitution: The chloro group is displaced by 4-methoxyaniline under basic conditions (e.g., K₂CO₃ in DMF) .
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Purification: Column chromatography or recrystallization yields the final product with >95% purity .
Key Reaction Parameters:
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Yield Optimization: Microwave-assisted synthesis reduces reaction time from 12 hours to 30 minutes, improving yields by 15–20% .
Pharmacological Activities and Mechanisms
While direct studies on N-(4-methoxyphenyl)-2-(piperazin-1-yl)acetamide are scarce, analogs with piperazine-acetamide frameworks exhibit notable biological activities:
Neurological Effects
Piperazine derivatives are known to modulate serotonin (5-HT₁A) and dopamine (D₂) receptors. For example, N-(2,4-dimethylphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide (analog Y206-1413) demonstrated 30 nM affinity for 5-HT₁A in radioligand assays, suggesting potential anxiolytic applications .
Antimicrobial Properties
Sulfonamide derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288) showed MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli, attributed to inhibition of dihydropteroate synthase .
Anthelmintic Activity
In a screen against Caenorhabditis elegans, piperazine-acetamide hybrids induced 80% paralysis at 50 µM, comparable to albendazole .
Industrial and Research Applications
Pharmaceutical Development
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Antidepressant Candidates: Fluorinated analogs (e.g., N-(4-fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide) exhibit IC₅₀ = 120 nM for serotonin reuptake inhibition.
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Anticonvulsant Screening: Structural similarity to rufinamide suggests potential utility in epilepsy models.
Forensic Chemistry
Piperazine-acetamide derivatives like 6c (from T2288 series) serve as latent fingerprint developers due to their adhesion to sebum residues without dense dust interference .
Future Research Directions
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